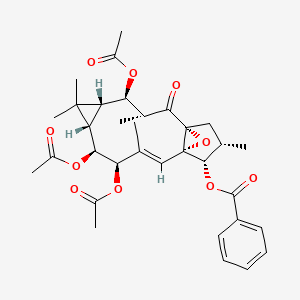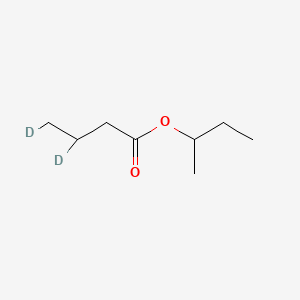
Ingol 7,8,12-triacetate 3-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ingol 7,8,12-triacetate 3-phenylacetate is a highly functionalized ingol diterpene isolated from the latex of plants belonging to the Euphorbiaceae family, such as Synadenium grantii Hook F. This compound has garnered attention due to its potential anti-tumor properties and its ability to inhibit specific signaling pathways involved in cancer progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ingol 7,8,12-triacetate 3-phenylacetate is typically isolated from natural sources, specifically from the latex of Euphorbiaceae plants. The isolation process involves solvent extraction followed by purification using column chromatography techniques . The compound’s structure is confirmed through spectroscopic methods such as NMR and mass spectrometry .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale isolation and purification from plant sources .
Análisis De Reacciones Químicas
Types of Reactions
Ingol 7,8,12-triacetate 3-phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Ingol 7,8,12-triacetate 3-phenylacetate has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and functionalization of diterpenes.
Biology: The compound has been studied for its cytotoxic effects on various cancer cell lines, including leukemia and renal cancer cells
Medicine: Due to its potential anti-tumor properties, it is being investigated as a candidate for developing new cancer therapies
Mecanismo De Acción
The mechanism by which Ingol 7,8,12-triacetate 3-phenylacetate exerts its effects involves the inhibition of the PI3K/Akt signaling pathway. This pathway plays a crucial role in cell proliferation, survival, and motility, making it a target for cancer therapy . Molecular docking simulations have shown that the compound binds to the active site of PI3Kα, inhibiting its activity and thereby suppressing tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Beta-sitosterol: Another compound isolated from Synadenium grantii Hook F., known for its anti-tumor properties.
Euphol: A diterpenoid with anti-inflammatory and anti-tumor activities.
Germanicol: A triterpenoid with potential anti-inflammatory effects.
Uniqueness
Ingol 7,8,12-triacetate 3-phenylacetate stands out due to its highly functionalized structure and its specific inhibition of the PI3K/Akt signaling pathway. This unique mechanism of action makes it a promising candidate for targeted cancer therapies .
Propiedades
Fórmula molecular |
C33H40O10 |
|---|---|
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
[(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,9-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-13-yl] benzoate |
InChI |
InChI=1S/C33H40O10/c1-16-14-33-29(42-30(38)22-12-10-9-11-13-22)17(2)15-32(33,43-33)28(37)18(3)26(40-20(5)35)23-24(31(23,7)8)27(41-21(6)36)25(16)39-19(4)34/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14+/t17-,18+,23-,24+,25+,26-,27-,29-,32-,33-/m0/s1 |
Clave InChI |
YEUODJFALSDBCD-KTJPEYBPSA-N |
SMILES isomérico |
C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C/[C@@]2([C@H]1OC(=O)C5=CC=CC=C5)O3)/C)OC(=O)C)OC(=O)C)OC(=O)C)C |
SMILES canónico |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C5=CC=CC=C5)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)

![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)

![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)







